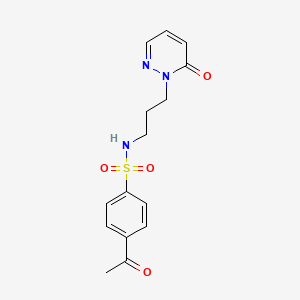

4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-12(19)13-5-7-14(8-6-13)23(21,22)17-10-3-11-18-15(20)4-2-9-16-18/h2,4-9,17H,3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFKPROVJBRFQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The presence of the 6-oxopyridazine moiety is significant, as it contributes to the compound's interaction with various biological targets.

Recent studies have identified 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide as a multi-target inhibitor that affects key enzymes involved in inflammatory processes. Specifically, it has been shown to inhibit:

- Carbonic Anhydrases (CAs) : These enzymes play a crucial role in maintaining acid-base balance and are implicated in various physiological and pathological processes.

- Cyclooxygenase (COX) Enzymes : Particularly COX-2, which is involved in the inflammatory response.

- Lipoxygenase (LOX) : Another enzyme that contributes to inflammation by metabolizing arachidonic acid into leukotrienes.

In Vitro Studies

The compound was evaluated for its inhibitory activity against different isoforms of carbonic anhydrases (hCA I, II, IX, and XII), COX-1/2, and LOX. The results indicated:

| Enzyme | IC50 Value (µM) | Selectivity |

|---|---|---|

| COX-2 | 0.05 - 0.14 | High |

| COX-1 | 5 - 12.6 | Low |

| LOX | 2 - 7 | Moderate |

These findings suggest that the compound exhibits potent anti-inflammatory properties with a favorable selectivity profile towards COX-2 over COX-1, which is advantageous for minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .

In Vivo Studies

In vivo experiments demonstrated significant analgesic effects in animal models. The compounds showed promising results in reducing pain and inflammation, indicating their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .

Case Studies

A recent study highlighted the effectiveness of pyridazine-based sulfonamides in treating inflammatory diseases. For instance, the use of these compounds in models of acute inflammation showed marked reductions in inflammatory markers and pain responses compared to control groups .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exhibits significant anti-inflammatory effects. It acts as a multi-target inhibitor affecting key enzymes involved in inflammatory processes:

- Carbonic Anhydrases (CAs) : These enzymes are crucial for maintaining acid-base balance and are implicated in various physiological processes.

- Cyclooxygenase (COX) Enzymes : Particularly COX-2, which is involved in the inflammatory response.

- Lipoxygenase (LOX) : This enzyme metabolizes arachidonic acid into leukotrienes, contributing to inflammation.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Similar compounds with pyridazine cores have demonstrated the ability to inhibit cancer cell proliferation through modulation of signaling pathways related to apoptosis and angiogenesis.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory properties of 4-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide using various in vitro assays. The results indicated a significant reduction in inflammatory markers when treated with this compound compared to control groups.

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays on human cell lines | Demonstrated inhibition of COX-2 activity by 50% at concentrations of 10 µM | |

| Molecular docking studies | Identified strong binding affinity to COX enzymes, suggesting potential as an anti-inflammatory agent |

Anticancer Evaluation

Another research effort investigated the anticancer activity of the compound against specific cancer cell lines. The findings revealed that it inhibited cell growth significantly, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridazine Core

(a) Benzyloxy-Substituted Pyridazines ()

Compounds such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) and 4-(3-((4-cyanobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5c) share the pyridazinone-sulfonamide scaffold but differ in substituents at the 3-position of pyridazine.

Comparison with Target Compound :

- The acetyl group in the target compound replaces the benzyloxy/cyanobenzyloxy substituents, reducing steric bulk and altering electronic effects. The acetyl carbonyl (predicted δ ~200–210 ppm in 13C NMR) may enhance electrophilicity compared to the ether-linked benzyloxy groups.

(b) Amide/Ethoxy Substituents ()

Compounds like 2,5-diethoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide (CAS 1203062-11-6) and N-(4-(N-(3-(6-oxopyridazin-1(6H)-yl)propyl)sulfamoyl)phenyl)isobutyramide (CAS 1203139-31-4) feature ethoxy or branched amide groups instead of acetyl.

Key Differences :

Heterocyclic Core Modifications ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide replaces pyridazine with a pyrazolo-pyrimidine core.

Functional Implications :

- The acetyl group in the target compound may improve membrane permeability compared to the fluorinated chromene in the patent compound .

Q & A

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Temperature | Solvent | Catalyst | Monitoring Method |

|---|---|---|---|---|

| Pyridazine Formation | 80°C | DMF | None | TLC (Rf = 0.3–0.5) |

| Sulfonamide Coupling | RT | DCM | Triethylamine | HPLC (ret. time 8.2 min) |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

Combined spectroscopic and chromatographic methods are essential:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., acetyl group position) and monitors deprotonation during sulfonamide formation .

- HPLC: Quantifies purity (>95%) and detects trace impurities using reverse-phase columns (C18) with UV detection at 254 nm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion at m/z 402.12) .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

Prioritize targets based on structural analogs:

- Enzymatic Assays: Test inhibition of cyclooxygenase (COX) or carbonic anhydrase, common targets for sulfonamides .

- Microbial Screening: Evaluate antibacterial activity against Gram-positive/negative strains using MIC assays .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Q. Table 2: Example Biological Screening Parameters

| Assay Type | Target | Model System | Positive Control |

|---|---|---|---|

| Enzymatic Inhibition | COX-2 | Recombinant enzyme | Celecoxib |

| Antibacterial | E. coli | Broth microdilution | Ciprofloxacin |

| Cytotoxicity | MCF-7 cells | MTT assay | Doxorubicin |

Advanced: What mechanistic insights are critical for understanding its reactivity in nucleophilic substitution reactions?

Answer:

Advanced studies should focus on:

- Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates under varying pH and solvent polarity .

- Isotopic Labeling: Introduce ¹⁸O or deuterium to track nucleophilic attack pathways .

- Computational Modeling: DFT calculations (e.g., Gaussian09) predict transition states and identify rate-limiting steps .

Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activities?

Answer:

Address discrepancies through:

- Reaction Reproducibility: Verify solvent purity, moisture levels, and inert atmosphere conditions, as minor variations can alter yields .

- Meta-Analysis: Cross-reference literature (e.g., Journal of Molecular Structure) to identify trends in substituent effects .

- Multi-Technique Validation: Combine XRD (for crystal structure) and in vitro assays to correlate structure with activity .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Answer:

- Substituent Variation: Synthesize derivatives with modified acetyl or pyridazinyl groups to assess impact on solubility and target binding .

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with COX-2 .

- QSAR Modeling: Train models on datasets from PubChem BioAssay to predict bioactivity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.